molecular formula C12H12O B173849 (8-Methylnaphthalen-1-yl)methanol CAS No. 10336-29-5

(8-Methylnaphthalen-1-yl)methanol

Cat. No. B173849
M. Wt: 172.22 g/mol
InChI Key: DVSIOMKKABJNIM-UHFFFAOYSA-N
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Patent
US07582649B2

Procedure details

A 3-L 4-neck flask equipped with an overhead stirrer, a thermocouple, a condenser, a nitrogen inlet, and a 1-L addition funnel was charged with potassium (30 g, 0.764 mol) and THF (1 L). The metal suspension was heated to 60° C. for 30 min and then stirred to room temperature. To the reaction mixture was then added naphthalene (2 g, 0.015 mol), the suspension was stirred at room temperature for 10 min and then cooled to −20° C. to afford a blue suspension. A solution of 1H,3H-Benzo[de]isochromene (26 g, 0.153 mol) in THF (500 ml) was slowly added via the addition funnel, with addition controlled so that the reaction temperature did not exceed −15° C. After stirring for 5 h at −20° C., the suspension was removed from the cooling bath, warmed with stirring to 0° C., and then allowed to stand without stirring (potassium metal settling). The solution was decanted and the residual potassium was cooled and carefully decomposed with isopropyl alcohol (IPA) under N2. The decanted solution was carefully treated with water (20 mL) under nitrogen and stirring was continued for 20 min. Additional water and ether were added and the organic layer was separated. The aqueous layer was extracted with CH2Cl2 and the combined organics were dried over MgSO4 and condensed in vacuo to yield a crude material. The crude material was purified by flash chromatography (7.5/2.5 hexane/EtOAc) to yield 8-methyl-1-napthalenemethanol as a solid.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
26 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K].C1C2C(=CC=CC=2)C=CC=1.[CH2:12]1[C:21]2[C:16]3[C:17](=[CH:22][CH:23]=[CH:24][C:15]=3[CH2:14][O:13]1)[CH:18]=[CH:19][CH:20]=2>C1COCC1>[CH3:14][C:15]1[CH:24]=[CH:23][CH:22]=[C:17]2[C:16]=1[C:21]([CH2:12][OH:13])=[CH:20][CH:19]=[CH:18]2 |^1:0|

Inputs

Step One
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[K]
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Four
Name
Quantity
26 g
Type
reactant
Smiles
C1OCC2=C3C(C=CC=C13)=CC=C2
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-L 4-neck flask equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −20° C.
CUSTOM
Type
CUSTOM
Details
to afford a blue suspension
CUSTOM
Type
CUSTOM
Details
did not exceed −15° C
STIRRING
Type
STIRRING
Details
After stirring for 5 h at −20° C.
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the suspension was removed from the cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
warmed
STIRRING
Type
STIRRING
Details
with stirring to 0° C.
STIRRING
Type
STIRRING
Details
without stirring (potassium metal settling)
CUSTOM
Type
CUSTOM
Details
The solution was decanted
TEMPERATURE
Type
TEMPERATURE
Details
the residual potassium was cooled
ADDITION
Type
ADDITION
Details
The decanted solution was carefully treated with water (20 mL) under nitrogen
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
Additional water and ether were added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over MgSO4 and condensed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude material
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (7.5/2.5 hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1C=CC=C2C=CC=C(C12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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